

Nicotiflorin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Nicotiflorin (Standard)

Cat. No.: B191644

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This technical guide provides an in-depth overview of Nicotiflorin (Kaempferol-3-O-rutinoside), a flavonoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and mechanisms of action of Nicotiflorin.

Chemical and Physical Data

Nicotiflorin is a naturally occurring compound found in various medicinal plants. Its fundamental chemical and physical properties are summarized below.

Property	Value	Citation(s)
CAS Number	17650-84-9	[1][2][3]
Molecular Formula	C27H30O15	[1][4]
Molecular Weight	594.5 g/mol	[1][5]
Appearance	Yellow powder	[1][2]
Synonyms	Kaempferol-3-O-rutinoside, Nictoflorin	[5][6]

Biological Activities and Therapeutic Potential

Nicotiflorin has demonstrated a range of pharmacological effects, with neuroprotective and antiglycation activities being the most prominent.

Neuroprotective Effects

Nicotiflorin exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia. Studies have shown that it can reduce brain infarct volume and neurological deficits in animal models of stroke.[6][7] The neuroprotective mechanism is multifaceted and involves the modulation of several signaling pathways.

One key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS).[6] In response to hypoxic conditions, Nicotiflorin treatment has been shown to increase the activity, mRNA, and protein levels of eNOS in cerebral blood vessel endothelial cells.[6]

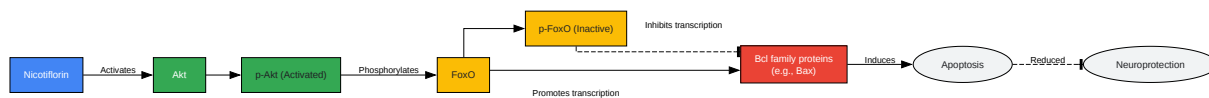
Furthermore, autophagy plays a crucial role in the neuroprotective effects of Nicotiflorin.[2] It has been observed to enhance autophagy and promote autophagic flux in the ischemic penumbra, thereby mitigating cell damage.[2]

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of various age-related diseases and diabetic complications. Nicotiflorin has been shown to possess potent antiglycation activity.[3] The proposed mechanisms for its antiglycation effects include the inhibition of reactive oxygen species (ROS) formation during the glycation process and the prevention of Schiff base and Amadori product formation.[8][9] By scavenging free radicals and interfering with the glycation cascade, Nicotiflorin can help mitigate the detrimental effects of AGEs.[10]

Signaling Pathways

The therapeutic effects of Nicotiflorin are mediated through its interaction with key cellular signaling pathways. The diagram below illustrates the proposed mechanism of its neuroprotective action involving the Akt/FoxO/Bcl signaling pathway.



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Caption: Proposed neuroprotective signaling pathway of Nicotiflorin.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, analysis, and bioactivity assessment of Nicotiflorin.

Isolation and Purification

A common method for the purification of Nicotiflorin from plant extracts is high-speed counter-current chromatography (HSCCC).[3]

- Extraction: An initial ethanol extract of the plant material is partitioned between water and various organic solvents (e.g., petroleum ether, ethyl acetate, and n-butanol).[3]
- Partial Purification: The n-butanol fraction is often subjected to silica gel column chromatography for initial purification.[3]
- HSCCC Separation: The partially purified extract is then separated using HSCCC with a suitable two-phase solvent system, such as ethyl acetate-n-butanol-water (4:1:5, v/v/v).[3] The fractions are collected and analyzed for the presence of Nicotiflorin.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of Nicotiflorin.[11][12]

- Chromatographic System: A reversed-phase C18 column is typically used.[12]

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 30 mM ammonium acetate, pH 4.7) and organic solvents like methanol and acetonitrile is commonly employed.[\[13\]](#)
- Detection: UV detection at a wavelength of around 265 nm is suitable for Nicotiflorin.[\[14\]](#)
- Quantification: A calibration curve is generated using standard solutions of Nicotiflorin at various concentrations to quantify the amount in a sample.[\[11\]](#)

In Vitro Bioassays

This assay simulates ischemic conditions in vitro.[\[2\]](#)

- Cell Culture: SH-SY5Y cells are cultured under standard conditions.[\[2\]](#)
- OGD Induction: The cells are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with a glucose-free medium and incubating in a hypoxic chamber.[\[2\]](#)
- Reperfusion: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to normoxic conditions to simulate reperfusion.[\[2\]](#)
- Treatment: Nicotiflorin is added to the culture medium at various concentrations during the reperfusion phase.[\[2\]](#)
- Assessment: Cell viability, lactate dehydrogenase (LDH) release, and apoptosis are measured to evaluate the protective effect of Nicotiflorin.[\[2\]](#)

Several spectrophotometric methods can be used to assess the antioxidant capacity of Nicotiflorin.[\[15\]](#)[\[16\]](#)

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of Nicotiflorin to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is measured spectrophotometrically.[\[15\]](#)
- FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of Nicotiflorin to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}), which forms a colored complex that can be quantified.[\[16\]](#)

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
This assay involves the generation of the ABTS radical cation, and the ability of Nicotiflorin to scavenge this radical is measured by the decrease in absorbance.[16]

Conclusion

Nicotiflorin is a promising natural compound with well-documented neuroprotective and antiglycation properties. Its mechanisms of action, involving the modulation of key signaling pathways and potent antioxidant effects, make it a compelling candidate for further research and development in the context of neurodegenerative diseases, stroke, and diabetic complications. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this versatile flavonoid.

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